3-Chloro-4-(furan-2-ylmethoxy)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(furan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-10-6-8(13)3-4-11(10)15-7-9-2-1-5-14-9/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKBBTZVVAZTOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 4 Furan 2 Ylmethoxy Aniline and Its Structural Analogs
Established Synthetic Pathways and Chemical Precursors
The conventional synthesis of 3-Chloro-4-(furan-2-ylmethoxy)aniline and its analogs relies on well-documented reactions that are fundamental to organic synthesis. These methods include nucleophilic aromatic substitution, Williamson ether synthesis, and the reduction of a nitro-precursor.
Nucleophilic Aromatic Substitution (SNAr) Strategies Utilizing Halogenated Aniline (B41778) Derivatives
Nucleophilic aromatic substitution (SNAr) is a key strategy for forming the ether linkage in the target molecule's precursors. This approach typically involves the reaction of an activated halogenated aromatic compound with a nucleophile. For the synthesis of the nitro-precursor, 3-Chloro-4-(furan-2-ylmethoxy)nitrobenzene, a common starting material is 3,4-dichloronitrobenzene. The presence of the electron-withdrawing nitro group activates the chlorine atom at the 4-position, making it susceptible to nucleophilic attack by the alkoxide of furfuryl alcohol.
The reaction is generally carried out in the presence of a base, such as potassium hydroxide or sodium hydride, which deprotonates the furfuryl alcohol to form the more nucleophilic furfuryl alkoxide. The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing side products.
A similar SNAr strategy is employed in the synthesis of structural analogs. For instance, the preparation of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene involves the reaction of 3,4-dichloronitrobenzene with 4-chlorophenol in the presence of a base and a copper catalyst. nih.gov This highlights the versatility of the SNAr approach for creating diaryl ether structures as well.
Table 1: SNAr Reaction for Nitro-Precursor Synthesis
| Reactant 1 | Reactant 2 | Base | Product |
|---|---|---|---|
| 3,4-Dichloronitrobenzene | Furan-2-ylmethanol | KOH / NaOH | 3-Chloro-4-(furan-2-ylmethoxy)nitrobenzene |
Williamson Ether Synthesis Approaches with Phenol Derivatives
The Williamson ether synthesis provides an alternative and widely used method for forming the crucial ether bond. wikipedia.orgmasterorganicchemistry.com This reaction involves the SN2 reaction between an organohalide and an alkoxide or phenoxide. wikipedia.org In the context of synthesizing this compound, this pathway would typically start with a substituted phenol, such as 2-chloro-4-nitrophenol.
The phenolic hydroxyl group is first deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to generate the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic furfuryl derivative, such as 2-(chloromethyl)furan (B1296002) or furfuryl tosylate. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the SN2 mechanism.
This method is broadly applicable for preparing both symmetrical and asymmetrical ethers and remains one of the most popular techniques for ether synthesis in both laboratory and industrial settings. wikipedia.org
Table 2: Williamson Ether Synthesis for Nitro-Precursor
| Phenol Derivative | Furfuryl Derivative | Base | Solvent | Product |
|---|---|---|---|---|
| 2-Chloro-4-nitrophenol | 2-(Chloromethyl)furan | K₂CO₃ | DMF | 3-Chloro-4-(furan-2-ylmethoxy)nitrobenzene |
Catalytic Hydrogenation of Nitro-Precursors (e.g., 3-Chloro-4-(furan-2-ylmethoxy)nitrobenzene)
The final step in many synthetic routes to this compound is the reduction of the corresponding nitro-precursor, 3-Chloro-4-(furan-2-ylmethoxy)nitrobenzene. Catalytic hydrogenation is a highly effective and clean method for this transformation. google.com
This process involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate under a pressurized atmosphere of hydrogen. The reaction proceeds to completion, selectively reducing the nitro group to an amine without affecting other functional groups like the ether linkage or the aromatic chlorine.
For structural analogs, such as 3-chloro-4-(thiazol-2-ylmethoxy)aniline and 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971), this reduction of the nitro-precursor is also the preferred method, often employing reagents like zinc powder and ammonium chloride in ethanol as an alternative to catalytic hydrogenation. chemicalbook.comchemicalbook.com
Table 3: Reduction of Nitro-Precursors
| Nitro-Precursor | Reagents | Product | Yield |
|---|---|---|---|
| 3-Chloro-4-(furan-2-ylmethoxy)nitrobenzene | H₂, Pd/C | This compound | High |
| 2-((2-chloro-4-nitrophenoxy)methyl)thiazole | Zinc powder, Ethanol | 3-chloro-4-(thiazol-2-ylmethoxy)aniline | 96% chemicalbook.com |
| 2-((2-chloro-4-nitrophenoxy)methyl)pyridine | Zinc powder, NH₄Cl, Ethanol/H₂O | 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 98% chemicalbook.com |
Advanced and Novel Synthetic Approaches
To improve efficiency, reduce reaction times, and align with the principles of green chemistry, advanced synthetic methods are being explored for the synthesis of complex organic molecules.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. beilstein-journals.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products compared to conventional heating methods. researchgate.net
The synthetic steps for this compound, such as the SNAr or Williamson ether synthesis, are well-suited for microwave assistance. For example, the reaction between 3,4-dichloronitrobenzene and furfuryl alcohol could be performed in a microwave reactor to significantly shorten the time required to form the ether linkage. Similarly, the synthesis of quinoline (B57606) derivatives from 3-chloro-4-fluoroaniline has been successfully achieved using microwave heating, demonstrating the applicability of this technology to reactions involving halogenated anilines. jmpas.comresearchgate.net The key advantages include uniform and rapid heating of the reaction mixture, which often leads to cleaner reactions with fewer side products.
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Ether Synthesis | Reflux for 1-8 hours wikipedia.org | Reaction times of minutes researchgate.net |
| Heterocycle Formation | Hours to days | Minutes to hours beilstein-journals.org |
Mechanochemical Synthesis Considerations
Mechanochemistry, which involves inducing chemical reactions through mechanical force (e.g., grinding, milling), is a rapidly developing field of green chemistry. This solvent-free or low-solvent approach offers potential advantages in terms of reduced waste, simplified workup procedures, and access to different reaction pathways compared to solution-phase chemistry.
While specific examples of the mechanochemical synthesis of this compound are not yet prevalent in the literature, the foundational reactions involved are plausible candidates for this technique. For instance, solid-state Williamson ether syntheses have been reported. A mechanochemical approach could involve ball-milling a solid mixture of 2-chloro-4-nitrophenol, a solid base like potassium carbonate, and a furfuryl derivative.
Similarly, reductions of nitro compounds can be carried out under mechanochemical conditions. The reduction of 3-Chloro-4-(furan-2-ylmethoxy)nitrobenzene could potentially be achieved by milling the solid nitro compound with a solid reducing agent, such as sodium borohydride or iron powder, in the presence of a catalytic amount of a suitable additive. Further research is needed to develop and optimize these potential solvent-free routes for the synthesis of the target compound and its analogs.
Green Chemistry Principles in Synthetic Route Development
The traditional synthesis of aromatic ethers and anilines often involves hazardous reagents and solvents, generating significant chemical waste. Applying green chemistry principles to the synthesis of this compound can mitigate these issues, focusing on improving safety, efficiency, and environmental impact.
Williamson Ether Synthesis: The classical Williamson synthesis often employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724), which are effective but pose health and environmental risks. acsgcipr.orgjk-sci.com Green alternatives focus on using less toxic solvents or even aqueous media. The use of phase-transfer catalysts (PTC) can facilitate the reaction in a biphasic system (e.g., water/toluene), enhancing reaction rates while minimizing the use of organic solvents. acsgcipr.org Another approach involves using surfactants in aqueous media to create micelles, which act as microreactors, increasing the local concentration of reactants and promoting the reaction. researchgate.net For industrial applications, developing a catalytic Williamson ether synthesis (CWES) using weaker, less toxic alkylating agents at high temperatures (above 300 °C) represents a significant advancement, avoiding the stoichiometric formation of salt by-products. acs.org
Nitroarene Reduction: The reduction of the nitro group is a critical step where green chemistry principles can be effectively applied. Traditional methods often use stoichiometric metallic reductants like iron, tin, or zinc in acidic conditions, which generate large amounts of metallic waste. Catalytic hydrogenation is a greener alternative, but often relies on precious metal catalysts like palladium or platinum. chemistryviews.org
Recent advancements focus on several key areas:
Alternative Hydrogen Sources: Instead of high-pressure hydrogen gas, catalytic transfer hydrogenation (CTH) offers a safer alternative. Formic acid and its salts are effective hydrogen donors in the presence of a suitable catalyst. nih.gov
Earth-Abundant Metal Catalysts: Replacing precious metals with earth-abundant and less toxic metals like iron is a primary goal. Homogeneous iron catalysts have been developed for the efficient cascade reduction of nitroarenes. nih.gov
Benign Solvents and Reagents: Using water or recyclable solvents like glycerol is highly desirable. tandfonline.com Elemental sulfur in aqueous methanol has been reported as a cheap and non-toxic reagent for the efficient reduction of a wide variety of substituted nitroarenes. researchgate.net
Novel Catalytic Systems: Nanomaterials, such as bimetallic Pd-Au/TiO₂, and catalysts derived from biomass (e.g., N, P co-doped coffee biochar) are being explored for the chemoselective reduction of nitroarenes under mild, solvent-free conditions. researchgate.netbiochartoday.com
The following table summarizes a comparison between traditional and greener approaches for the synthesis of this compound.
| Step | Traditional Method | Green Chemistry Approach | Environmental/Safety Benefit |
| Ether Synthesis | NaOH/KOH in DMF or Acetonitrile | Phase-Transfer Catalysis in H₂O/Toluene; Surfactants in water; High-Temp Catalytic Synthesis | Reduced use of toxic, volatile organic solvents; Waste salt reduction |
| Nitro Reduction | Fe or Sn in HCl | Catalytic Transfer Hydrogenation (e.g., Formic Acid); H₂ with Fe catalyst; Elemental Sulfur in aq. MeOH | Elimination of heavy metal waste; Avoids high-pressure H₂; Uses cheaper, safer reagents |
Synthesis of Structurally Modified Derivatives and Congeners
The synthesis of derivatives of this compound allows for the systematic exploration of structure-activity relationships in various applications, such as medicinal chemistry and materials science. Modifications can be targeted at either the furan (B31954) ring or the aniline moiety.
Strategies for Furan Ring and Aniline Moiety Derivatization
Furan Ring Derivatization: The furan ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, preferentially at the C5 position (alpha to the oxygen and remote from the ether linkage). quora.comquora.comstudy.com This reactivity allows for the introduction of a wide range of functional groups.
Halogenation: Monohalogenation (e.g., bromination or chlorination) can be achieved under mild conditions, for example, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) at low temperatures to install a halogen at the C5 position. pharmaguideline.com
Nitration: Milder nitrating agents, such as acetyl nitrate, are required to nitrate the furan ring without causing oxidative decomposition. pharmaguideline.com
Acylation: Friedel-Crafts acylation can introduce acyl groups onto the furan ring, typically at the C5 position.
Formylation: The Vilsmeier-Haack reaction (using DMF and POCl₃) is a standard method for introducing a formyl group onto electron-rich heterocycles like furan.
Aniline Moiety Derivatization: The aniline portion of the molecule offers two primary sites for derivatization: the amino group and the aromatic ring.
N-Functionalization: The primary amine is nucleophilic and can be readily acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. It can also undergo alkylation, although controlling the degree of alkylation can be challenging.
Ring Functionalization: The amino group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. chemistrysteps.com In this compound, the positions ortho to the amine (C2 and C6) are available for substitution. The chlorine atom at C3 and the ether at C4 will also influence the regioselectivity. Electrophilic substitution would likely occur at the C6 position due to activation from the amine and ether groups.
Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). Diazonium salts are versatile intermediates that can be converted into a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer and related reactions. chemistrysteps.com
Exploration of Substituent Effects on Synthetic Yields and Selectivity
The yield and selectivity of derivatization reactions are heavily influenced by the electronic properties of the substituents present on both the furan and aniline rings.
Activating Groups: Introducing an electron-donating group (EDG) on the aniline ring (e.g., a methyl group) would increase the electron density on the phenoxy oxygen, slightly enhancing the reactivity of the furan ring towards electrophiles and likely increasing reaction yields.
Deactivating Groups: Conversely, adding a strong electron-withdrawing group (EWG) to the aniline moiety (e.g., a nitro group, if the amine were acylated first to prevent oxidation) would decrease the furan ring's reactivity, potentially requiring harsher conditions and leading to lower yields.
Effects on Aniline Ring Derivatization: For electrophilic substitution on the aniline ring, the interplay between the activating amino group, the deactivating chloro group, and the activating ether group determines the outcome.
Directing Effects: The powerful ortho-, para-directing amino group dominates, strongly activating the ring. The ether group at C4 is also an ortho-, para-director, reinforcing activation at the C2 and C6 positions (relative to the amine). The chloro group at C3 is a deactivating ortho-, para-director. The combined effect strongly favors electrophilic attack at the C6 position, which is ortho to the amine and para to the chlorine, leading to high regioselectivity.
The following table provides a predictive summary of substituent effects on the derivatization of the parent compound.
| Reaction Site | Type of Reaction | Effect of EDG on Aniline Ring | Effect of EWG on Aniline Ring | Predicted Outcome on Yield/Selectivity |
| Furan C5 | Electrophilic Substitution | Increased electron density on furan | Decreased electron density on furan | EDG may slightly increase yield; EWG may decrease yield. Selectivity for C5 remains high. |
| Aniline C6 | Electrophilic Substitution | Increased ring activation | Decreased ring activation | EDG will likely increase reaction rate and yield. EWG will decrease them. Selectivity for C6 remains high due to directing group synergy. |
| Aniline -NH₂ | Nucleophilic Attack (e.g., Acylation) | Minor electronic effect | Minor electronic effect | Substituents on the ring have a relatively small effect on the nucleophilicity of the amine compared to direct steric hindrance near the amine. |
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Furan 2 Ylmethoxy Aniline
Fundamental Reaction Pathways
The chemical behavior of 3-Chloro-4-(furan-2-ylmethoxy)aniline is dictated by the interplay of its three key structural components: the substituted aniline (B41778) ring, the ether linkage, and the furan (B31954) moiety. Each of these groups imparts distinct reactivity, allowing for a range of chemical transformations.
Oxidation Reactions: Furan Ring Transformations to Diones
The furan ring within this compound is susceptible to oxidative cleavage, a transformation of significant utility in synthetic chemistry for accessing 1,4-dicarbonyl compounds. organicreactions.orgdntb.gov.ua This process dearomatizes the furan ring, typically proceeding through an endoperoxide intermediate, to yield various dione (B5365651) structures. researchgate.netnih.gov The specific nature of the resulting dicarbonyl compound is dependent on the oxidizing agent and reaction conditions employed.
Oxidative ring-opening reactions can convert the furan moiety into unsaturated 1,4-diketones. urfu.ru For instance, treatment with various oxidizing agents can lead to the formation of but-2-ene-1,4-dione derivatives. The stereochemistry of the resulting double bond (cis or trans) can sometimes be controlled by the reaction conditions or the substitution pattern of the initial furan. researchgate.net In the context of this compound, this reaction would cleave the C-O-C bond of the furan ring, leaving the aniline portion of the molecule attached to a dione-containing side chain.
The table below summarizes common oxidizing agents used for furan cleavage and the potential products that could be formed from the furan moiety of the target compound.
| Oxidizing Agent | Typical Product from Furan Ring | Reference |
| Ammonium Nitrate in aq. Acetic Acid | cis-But-2-ene-1,4-diones | researchgate.net |
| Potassium Nitrate in aq. Acetic Acid | cis-But-2-ene-1,4-diones | researchgate.net |
| Fuming Nitric Acid | Maleic Anhydride derivatives | nih.gov |
| Manganese Dioxide (MnO₂) / HCl | Chloro-hydroxy-furanone derivatives | nih.gov |
| Singlet Oxygen (Photochemical Oxidation) | Endoperoxide, leading to malealdehyde | researchgate.net |
| Mn(III)/Co(II) catalysts with O₂ | 1,4-Dicarbonyl moieties via endoperoxide | nih.gov |
This table presents generalized outcomes for furan oxidation; specific yields and product structures for this compound would require experimental verification.
Reduction Reactions: Modifications of the Aniline Moiety
The aniline functional group in this compound is in a reduced state. Therefore, "reduction reactions" in this context primarily refer to the synthesis of the compound from its corresponding nitroaromatic precursor, 2-chloro-1-(furan-2-ylmethoxy)-4-nitrobenzene. The selective reduction of the nitro group to an amine is a critical transformation. youtube.comrsc.org A significant challenge in this reaction is achieving high chemoselectivity: reducing the nitro group without cleaving the chloro-substituent (hydrodechlorination). mdpi.comnih.gov
Catalytic hydrogenation is a common and effective method for this transformation. youtube.com Various catalytic systems have been developed to maximize the yield of the desired chloroaniline product. mdpi.comhw.ac.uk The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for maintaining selectivity. nih.gov For example, supported nickel catalysts have demonstrated 100% selectivity in the gas-phase hydrogenation of p-chloronitrobenzene to p-chloroaniline under mild conditions. hw.ac.uk Metal-free catalysts, such as N/S co-doped carbon, have also been developed to overcome the challenges associated with traditional metal catalysts. mdpi.com
The following table compares different catalytic systems used for the reduction of chloronitrobenzenes.
| Catalyst System | Reducing Agent | Key Features | Reference |
| Ni/Al₂O₃ | H₂ (gas phase) | High activity and 100% selectivity to haloamine. | hw.ac.uk |
| Pd/Al₂O₃ | H₂ (gas phase) | Higher activity than Ni, but hydrodechlorination is a major side reaction. | hw.ac.uk |
| γ-Mo₂N | H₂ | High selectivity for p-chloroaniline at relatively low temperatures. | nih.govmurdoch.edu.au |
| N/S co-doped carbon | H₂ | Metal-free system with full selectivity; synergistic effect of N and S heteroatoms. | mdpi.com |
| Fe / HCl | H⁺ | A classic, mild method for reducing nitroarenes to anilines. youtube.com | youtube.comyoutube.com |
| CuFe₂O₄ Nanoparticles | NaBH₄ | Effective heterogeneous catalyst for nitroaniline reduction in aqueous medium. researchgate.net | researchgate.net |
This table illustrates catalytic systems for a model reaction (reduction of chloronitrobenzene) directly applicable to the synthesis of this compound from its nitro precursor.
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings
The this compound molecule possesses two aromatic rings—the substituted benzene (B151609) ring and the furan ring—both of which can potentially undergo substitution reactions.
Electrophilic Aromatic Substitution (EAS) : The aniline ring is highly activated towards electrophilic attack due to the strong electron-donating effects of the amino (-NH₂) and alkoxy (-O-R) groups. Both are powerful ortho, para-directing groups. The chlorine atom is deactivating but also ortho, para-directing. The positions open for substitution are C-2, C-5, and C-6. The powerful activating and directing influence of the amino and alkoxy groups suggests that electrophilic substitution (e.g., halogenation, nitration) would occur readily at the C-5 position, which is para to the alkoxy group and ortho to the amino group. Common EAS reactions include nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com
The furan ring is an electron-rich heterocycle and is also highly reactive towards electrophiles, typically at the C-5 position (alpha to the oxygen) if unsubstituted. In this molecule, the furan is substituted at the C-2 position, making the C-5 position the most likely site for electrophilic attack.
Nucleophilic Aromatic Substitution (NAS) : Nucleophilic aromatic substitution is less common than EAS and typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halogen). openstax.orgnih.gov The aniline ring of this compound lacks strong electron-withdrawing groups; in fact, it has strong electron-donating groups. Therefore, the chlorine atom on this ring is not activated towards a standard SₙAr addition-elimination mechanism and would be inert under typical NAS conditions. openstax.org Reaction would only be possible under very harsh conditions (high temperature and pressure).
Detailed Mechanistic Studies of Chemical Transformations
Kinetic Analysis of Reaction Rates and Activation Parameters
Detailed kinetic studies specific to reactions involving this compound are not widely available in published literature. However, the principles of kinetic analysis can be applied to understand its reactivity, drawing parallels from similar systems.
For the catalytic hydrogenation of a nitro precursor to form the aniline, kinetic analysis would involve monitoring the concentration of the reactant and product over time, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). From this data, the reaction order with respect to the nitro compound and hydrogen can be determined, and the rate constant (k) can be calculated. By performing the reaction at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation.
For example, in a study of the reduction of p-chloronitrobenzene over a γ-Mo₂N catalyst, density functional theory calculations were used to compute a rate constant that correlated well with experimental findings (e.g., a calculated rate constant of 0.018 s⁻¹ versus an experimental value of 0.033 s⁻¹ at ~500 K). murdoch.edu.au Such studies provide insight into the energy barriers for intermediate steps, such as H-transfer, which are central to the mechanism. murdoch.edu.au
| Kinetic Parameter | Method of Determination | Significance |
| Reaction Rate | Spectroscopic or chromatographic monitoring of reactant/product concentration vs. time | Describes how fast the reaction proceeds under specific conditions. |
| Rate Constant (k) | Calculated from the experimental rate law | A proportionality constant that relates reaction rate to reactant concentrations. |
| Reaction Order | Determined by systematically varying reactant concentrations and observing the effect on the rate | Indicates how the rate is affected by the concentration of each reactant. |
| Activation Energy (Ea) | Calculated from the slope of an Arrhenius plot (ln(k) vs. 1/T) | Represents the minimum energy required for the reaction to occur; indicates temperature sensitivity. |
Elucidation of Reaction Intermediates
The transformation of this compound proceeds through various transient species depending on the reaction type. While direct isolation of these intermediates is often difficult, their existence is inferred from mechanistic studies and computational models.
Furan Oxidation : The oxidative cleavage of the furan ring is believed to proceed through a high-energy endoperoxide intermediate . researchgate.netnih.gov This species is formed by the addition of an oxidant across the diene system of the furan ring. The endoperoxide is unstable and rapidly rearranges to form the final 1,4-dicarbonyl product.
Nitro Group Reduction : The catalytic hydrogenation of the nitro precursor, 2-chloro-1-(furan-2-ylmethoxy)-4-nitrobenzene, involves a sequence of intermediates formed by the stepwise addition of hydrogen. The nitro group (R-NO₂) is sequentially reduced to a nitroso (R-NO) group, then to a hydroxylamine (R-NHOH) group, before finally yielding the aniline (R-NH₂). murdoch.edu.au
Electrophilic Aromatic Substitution : In an EAS reaction on either the aniline or furan ring, the electrophile attacks the electron-rich ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex . byjus.com In this intermediate, one carbon atom of the ring is sp³-hybridized. The aromaticity is restored in the final step by the loss of a proton from this carbon.
Nucleophilic Aromatic Substitution : In the rare event of a nucleophilic aromatic substitution on the chloro-substituted ring, the reaction would proceed via a two-step addition-elimination mechanism. The first step involves the attack of the nucleophile on the carbon bearing the chlorine atom, forming a resonance-stabilized carbanion intermediate called a Meisenheimer complex . openstax.orglibretexts.org This negatively charged intermediate is a key feature of the SₙAr mechanism. nih.govlibretexts.org The subsequent loss of the chloride ion restores the aromaticity of the ring.
Radical-Mediated Processes and Aniline Functionalization
While specific radical-mediated reactions involving this compound are not extensively documented in the literature, its reactivity can be inferred from studies on analogous substituted anilines and furan-containing compounds. Radical reactions are of significant interest for C-H functionalization, offering pathways to novel derivatives that are often inaccessible through traditional ionic chemistry.
Computational studies on intramolecular radical additions to substituted anilines have highlighted the importance of polar effects. beilstein-journals.orgnih.gov Generally, electrophilic radicals exhibit higher reaction rates with electron-rich, nucleophilic arenes. beilstein-journals.orgnih.gov The aniline moiety in this compound, being electron-rich due to the amino and alkoxy groups, is expected to be a good substrate for reactions with electrophilic radicals.
The furan ring is also susceptible to attack by radicals. The stability of the furan ring is lower than that of benzene, making it more prone to addition and substitution reactions. nih.gov Radical-mediated processes can lead to the formation of various functionalized furan derivatives. The position of attack on the furan ring is generally favored at the 2- and 5-positions, which are more electron-rich. pearson.comnumberanalytics.comnumberanalytics.com
In the context of aniline functionalization, radical processes can be employed for C-H activation. For instance, reactions with methyl radicals have been theoretically studied for aniline, indicating that both addition to the ring and hydrogen abstraction from the amino group are possible pathways. acs.org The presence of the bulky furan-2-ylmethoxy group and the chlorine atom would likely influence the regioselectivity of such reactions on this compound.
A hypothetical radical-mediated trifunctionalization reaction, based on known radical chemistry, could proceed as outlined in the table below. nih.gov
| Reactant | Radical Source | Proposed Product(s) | Plausible Mechanistic Steps |
|---|---|---|---|
| This compound | Trifluoromethyl radical (CF₃•) | Trifluoromethylated aniline and/or furan derivatives | 1. Generation of CF₃• radical. 2. Addition of CF₃• to the aniline or furan ring. 3. Rearomatization via hydrogen abstraction. |
| This compound | Azido (B1232118) radical (N₃•) | Azido-functionalized derivatives | 1. Generation of N₃• radical. 2. Addition to the aniline or furan ring. 3. Subsequent transformation of the azido group. |
Chemo- and Regioselectivity in Reactions Involving the Compound
The presence of multiple reactive sites in this compound makes chemo- and regioselectivity critical aspects of its chemical transformations. The aniline ring, the amino group, and the furan ring all present potential sites for reaction.
In electrophilic aromatic substitution reactions, the strong activating and ortho-, para-directing effects of the amino and alkoxy groups dominate. The positions ortho and para to the amino group are highly activated. However, the position para to the amino group is already substituted by the furan-2-ylmethoxy group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the amino group (C2 and C6). The chlorine atom at C3 will sterically hinder attack at C2 to some extent, and its electron-withdrawing inductive effect will slightly deactivate this position. Consequently, electrophilic substitution is expected to show a preference for the C6 position.
The furan ring is also highly susceptible to electrophilic attack, typically at the 5-position (alpha to the oxygen and adjacent to the methylene (B1212753) bridge). pearson.comnumberanalytics.comnumberanalytics.com Thus, controlling the chemoselectivity between the aniline and furan rings is a significant challenge. Reaction conditions, such as the nature of the electrophile and the solvent, would play a crucial role in determining the outcome.
For instance, in a nitration reaction, using standard nitrating mixtures (e.g., HNO₃/H₂SO₄) would likely lead to a complex mixture of products due to the high reactivity of both aromatic systems and the potential for oxidation. frontiersin.org Milder nitrating agents would be required to achieve selective mono-nitration.
The following table illustrates the expected regiochemical outcomes for selected electrophilic substitution reactions on a model compound, 3-chloro-4-methoxyaniline, which provides insights into the expected behavior of the target molecule.
| Reaction | Electrophile | Major Product(s) | Minor Product(s) | Rationale for Selectivity |
|---|---|---|---|---|
| Bromination | Br₂ | 2-Bromo-5-chloro-4-methoxyaniline | 2,6-Dibromo-3-chloro-4-methoxyaniline | The amino and methoxy (B1213986) groups are strong ortho-, para-directors. The position ortho to the amino group and meta to the chlorine is most activated. |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-5-chloro-4-methoxyaniline | Complex mixture due to oxidation and multiple nitrations | Strong activation by the amino and methoxy groups directs the nitro group to the position ortho to the amine. Harsh conditions can lead to side reactions. |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | N-acylated product | Ring acylation is unlikely | The amino group complexes with the Lewis acid catalyst, deactivating the ring towards Friedel-Crafts reactions. The primary reaction is N-acylation. |
Kinetic and mechanistic studies of reactions involving substituted anilines have often shown complex reaction pathways, including the formation of intermediate complexes. rsc.org For this compound, the furan moiety could also participate in complex formation, further influencing the reaction's course and selectivity.
Advanced Spectroscopic and Structural Characterization in Academic Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the connectivity of atoms and the nature of chemical bonds within a molecule. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the compound's identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Chloro-4-(furan-2-ylmethoxy)aniline, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the aniline (B41778) and furan (B31954) rings, the methylene (B1212753) protons of the ether linkage, and the amine protons. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J values) would reveal the substitution pattern on the aromatic rings.
¹³C NMR Spectroscopy: This method provides information about the different types of carbon atoms in the molecule. A ¹³C NMR spectrum of this compound would display a unique signal for each chemically non-equivalent carbon atom. The chemical shifts of these signals would indicate whether the carbon is part of an aromatic ring, a methylene group, or bonded to an electronegative atom like oxygen or chlorine.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation by showing correlations between nuclei. A COSY spectrum would establish the connectivity between adjacent protons, while an HSQC spectrum would link each proton to its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.
While specific experimental NMR data for this compound is not widely available in the reviewed academic literature, the expected chemical shifts can be predicted based on the analysis of similar structures.
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aniline-H | 6.5 - 7.0 | d, dd | ~2-3, ~8-9 |
| Furan-H | 6.3 - 7.5 | m | - |
| -CH₂- | ~5.0 | s | - |
| -NH₂ | ~3.5 - 4.5 | s (broad) | - |
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aniline C-NH₂ | 140 - 145 |
| Aniline C-O | 145 - 150 |
| Aniline C-Cl | 115 - 120 |
| Aniline C-H | 110 - 125 |
| Furan C-O | 140 - 155 |
| Furan C-H | 105 - 145 |
| -CH₂- | 60 - 70 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-O stretching of the ether linkage, C-Cl stretching, and various C-H and C=C stretching and bending vibrations of the aromatic rings.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O (Ether) | Stretching | 1000 - 1300 |
| C-N (Amine) | Stretching | 1250 - 1350 |
| C-Cl | Stretching | 600 - 800 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule. The aromatic rings in this compound are expected to give rise to characteristic absorption bands in the UV region, typically between 200 and 400 nm. The substitution pattern on the aniline ring will influence the exact position and intensity of these bands.
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (223.66 g/mol ). biosynth.com The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Fragmentation of the molecular ion would lead to the formation of smaller, stable ions, and the analysis of these fragment ions can provide valuable information about the connectivity of the molecule.
Solid-State Structural Analysis
While spectroscopic methods provide detailed information about the molecule in solution or in the gas phase, solid-state analysis techniques are crucial for understanding the arrangement of molecules in a crystal lattice.
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of all atoms in the molecule, as well as the arrangement of molecules within the crystal lattice. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.
While no published single-crystal X-ray diffraction data for this compound has been identified in the reviewed literature, this technique would be essential for confirming its absolute configuration and understanding how the molecules pack in the solid state. Such information is critical for understanding the material's physical properties, such as melting point, solubility, and polymorphism.
Chromatographic Methods for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of organic compounds like this compound. Its high resolution and sensitivity make it ideal for assessing purity, identifying impurities, and for isolating the compound from reaction mixtures.
Analytical HPLC:
For analytical purposes, reversed-phase HPLC (RP-HPLC) is the most common method employed for aniline derivatives. sielc.comresearchgate.net A C18 (octadecylsilyl) stationary phase is typically used due to its versatility in separating compounds of moderate polarity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a sample with varying polarities.
Detection is commonly achieved using a UV-Vis detector, as the aromatic rings in this compound confer strong chromophores that absorb UV light. For more detailed analysis and impurity identification, HPLC can be coupled with a mass spectrometer (LC-MS). shu.ac.uknih.gov This allows for the determination of the mass-to-charge ratio (m/z) of the eluting compounds, providing structural information and enabling the identification of synthesis by-products or degradation products with high confidence.
Table 2: Illustrative Analytical HPLC-UV Method for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Preparative HPLC:
The principles of analytical HPLC can be scaled up for preparative purposes to isolate larger quantities of this compound with high purity. sielc.com Preparative HPLC utilizes larger columns with a greater amount of stationary phase and higher flow rates to accommodate larger sample loads. The goal is to separate the target compound from impurities, which are then collected in separate fractions as they elute from the column. The conditions developed at the analytical scale are often used as a starting point for developing a preparative method, with adjustments made to the gradient and flow rate to optimize for resolution and throughput. The collected fractions are typically analyzed by analytical HPLC to confirm purity before the solvent is removed to yield the purified compound.
Table 3: Illustrative Preparative HPLC Method for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 250 x 21.2 mm, 10 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or shallow gradient based on analytical run |
| Flow Rate | 20 mL/min |
| Sample Loading | 50-100 mg per injection |
| Detection | UV at 254 nm (with fraction collection) |
Computational and Theoretical Chemistry Approaches in Investigating 3 Chloro 4 Furan 2 Ylmethoxy Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine molecular geometry, energy levels, and electron distribution.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For molecules like 3-Chloro-4-(furan-2-ylmethoxy)aniline, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to optimize the molecular geometry and compute various electronic properties. semanticscholar.orgresearchgate.net
From the optimized structure, a range of global reactivity descriptors can be calculated. These descriptors, derived from the energies of the frontier molecular orbitals, help quantify the chemical behavior of the molecule. rsc.orgmdpi.com
Table 1: Key Reactivity Descriptors from DFT Calculations
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | - (I + A) / 2 | Describes the escaping tendency of electrons from an equilibrium system. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
| Global Softness (S) | 1 / (2η) | The inverse of hardness, indicating a higher reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a species to accept electrons. |
Note: I represents the ionization potential (-EHOMO) and A represents the electron affinity (-ELUMO).
These parameters are crucial for predicting how this compound would behave in chemical reactions, indicating its stability and the nature of its potential interactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. malayajournal.orgepstem.net A smaller gap suggests the molecule is more reactive and can be more easily polarized.
In studies of structurally similar compounds like 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, the HOMO is typically located over the chloro-substituted aniline (B41778) portion of the molecule, while the LUMO may be distributed across the aromatic system. researchgate.net This distribution implies that an electronic transition would involve an intramolecular charge transfer (ICT) from the aniline ring towards other parts of the molecule. researchgate.net
Table 2: Illustrative FMO Data from a Structurally Related Molecule
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.721 |
| ELUMO | -1.243 |
| Energy Gap (ΔE) | 5.478 |
(Data based on calculations for 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid) semanticscholar.org.
This analysis is vital for predicting the most likely sites for reaction and understanding the electronic absorption properties of this compound.
Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Reactivity Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net The MEP surface is colored according to the electrostatic potential:
Red: Regions of most negative potential, rich in electrons, indicating sites for electrophilic attack.
Blue: Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack.
Green: Regions of neutral potential.
For this compound, MEP analysis would likely show negative potential (red) around the electronegative oxygen atom of the furan (B31954) ring and ether linkage, as well as the nitrogen atom of the aniline group. ustc.edu.cnthaiscience.info These areas represent the most probable sites for hydrogen bonding and interactions with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group. thaiscience.info
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals. acadpubl.euelsevierpure.com The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).
Table 3: Representative NBO Stabilization Energies (E(2)) from a Related Furan Derivative
| Donor NBO | Acceptor NBO | E(2) (kJ/mol) | Interaction Type |
|---|---|---|---|
| n(Cl) | π*(C-C) | 954.54 | Lone Pair -> Antibonding π |
| π(C-C) | π*(C-C) | 87.53 | π -> π* Conjugation |
(Data based on calculations for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole) acadpubl.eu.
This analysis helps to explain the molecule's electronic structure and conformational preferences on a quantitative basis.
Molecular Modeling and Simulation
While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study its behavior in a larger biological context.
Molecular Docking Studies with Biological Macromolecules for Binding Pose Prediction
Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor), which is typically a protein or enzyme. ijper.orgasianpubs.org This method is crucial in drug discovery for identifying potential biological targets and for virtual screening of compound libraries.
For this compound, docking studies could be performed against a variety of known protein targets to generate hypotheses about its potential biological activity. The molecule's furan and chloroaniline moieties are present in many known bioactive compounds. For example, derivatives of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine have been docked against Monoamine Oxidase-B (MAO-B), a target for Parkinson's disease, showing strong binding affinities. asiapharmaceutics.info Similarly, various furan-containing compounds have been docked into the active sites of microbial enzymes like enoyl reductase and glucosamine-6-phosphate synthase to explore their potential as antimicrobial agents. ijper.orgmdpi.com
The docking process involves placing the ligand in the active site of the receptor and calculating a "docking score" or binding energy, which estimates the strength of the interaction. Lower binding energies typically indicate a more favorable interaction.
Table 4: Examples of Molecular Docking Studies on Related Chloroaniline/Furan Derivatives
| Compound Class | Protein Target | Binding Energy (kcal/mol) | Potential Application |
|---|---|---|---|
| N-(3-chloro-4-fluorophenyl) derivatives | Monoamine Oxidase-B (MAO-B) | -120.2 | Anti-Parkinsonian |
| Furan-derived chalcones | Glucosamine-6-phosphate synthase | -8.1 | Antimicrobial |
| Furan-azetidinone hybrids | Enoyl reductase (E. coli) | -7.5 | Antibacterial |
(Data from studies on related but distinct molecules) ijper.orgasiapharmaceutics.infomdpi.com.
These studies demonstrate how molecular docking could be applied to this compound to predict its binding modes and affinities, thereby guiding the design of future biological assays.
Ligand-Protein Binding Dynamics Simulations (e.g., Molecular Dynamics Simulations) to Characterize Conformational Changes and Stability of Complexes
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of the this compound-protein complex over time. nih.govnih.gov These simulations provide atomic-level insights into the conformational changes that occur upon ligand binding and help characterize the stability of the resulting complex. By simulating the movements and interactions of every atom in the system, researchers can observe how the ligand settles into the binding pocket, the flexibility of both the ligand and the protein, and the network of interactions that stabilize the bound state.
Key parameters derived from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are used to quantify the stability and flexibility of the system. A stable RMSD for the protein and the ligand over the simulation time suggests a stable binding mode. RMSF analysis, on the other hand, highlights which parts of the protein or ligand are more mobile or rigid, offering clues about the binding mechanism and potential allosteric effects. nih.gov For this compound, these simulations can reveal how the furan and aniline moieties orient themselves within the binding site and how the chloro-substituent influences these dynamics. The data below illustrates typical output from such simulations, showing the stability of a hypothetical protein-ligand complex over a 100-nanosecond simulation.
| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 20 | 1.5 | 0.8 |
| 40 | 1.8 | 1.0 |
| 60 | 1.7 | 0.9 |
| 80 | 2.0 | 1.1 |
| 100 | 1.9 | 1.0 |
This interactive table demonstrates the fluctuation in the Root Mean Square Deviation (RMSD) for both the protein and the ligand over the course of a 100-nanosecond molecular dynamics simulation. Lower, stable RMSD values generally indicate a more stable complex.
Pharmacophore Modeling for Identification of Essential Structural Features for Molecular Recognition
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule, such as this compound, to be recognized by and bind to a specific protein target. This model does not represent a real molecule but rather an abstract map of the key interaction points.
For this compound, a pharmacophore model would typically include features like:
Hydrogen Bond Acceptors: The oxygen atom in the ether linkage and the oxygen within the furan ring.
Hydrogen Bond Donors: The amine (-NH2) group.
Aromatic Rings: The furan ring and the substituted aniline ring.
Hydrophobic Features: The chloro-substituted benzene (B151609) ring.
By analyzing the structure of this compound and its interaction patterns from docking or MD studies, a pharmacophore model can be generated. This model serves as a 3D query for screening large chemical databases to find other diverse compounds that fit the essential features and are therefore likely to bind to the same target.
| Pharmacophore Feature | Potential Group on Compound |
| Hydrogen Bond Acceptor | Furan Oxygen, Ether Oxygen |
| Hydrogen Bond Donor | Aniline Amine Group |
| Aromatic Ring | Furan Ring, Benzene Ring |
| Hydrophobic Center | Chloro-substituted Benzene |
This interactive table outlines the key pharmacophoric features of this compound and the corresponding chemical moieties responsible for these features, which are crucial for molecular recognition by a protein target.
Structure-Activity Relationship (SAR) Studies via Computational Methods
In Silico Analysis of Substituent Effects on Molecular Interactions
Computational Structure-Activity Relationship (SAR) studies investigate how modifying the chemical structure of a compound affects its biological activity. For this compound, in silico analysis focuses on understanding the role of each substituent—the chloro group, the furan-2-ylmethoxy group, and the aniline amine—in molecular interactions.
By computationally introducing modifications, such as changing the position or nature of the halogen on the aniline ring or altering the substituent on the furan ring, researchers can predict the impact on binding affinity. For instance, replacing the chloro group with a bromo or fluoro group could alter the molecule's electronic properties and size, thereby affecting halogen bonding or van der Waals interactions with the protein. Similarly, modifying the furan ring could impact pi-pi stacking interactions. These theoretical changes are evaluated using techniques like free energy perturbation (FEP) or molecular mechanics with generalized Born and surface area solvation (MM/GBSA) to forecast whether the new analogues would be more or less potent.
Elucidation of Key Interacting Residues and Binding Site Features
A critical aspect of computational analysis is identifying the specific amino acid residues within the protein's binding site that form key interactions with this compound. Molecular docking and MD simulations are instrumental in visualizing and quantifying these interactions. nih.gov
Analysis of the docked pose of this compound can reveal:
Hydrogen Bonds: The aniline's amino group might act as a hydrogen bond donor to a backbone carbonyl or an acidic residue (e.g., Asp, Glu). The ether and furan oxygens could act as acceptors.
Hydrophobic Interactions: The chloro-substituted benzene ring likely engages in hydrophobic interactions with nonpolar residues like Leucine, Isoleucine, and Valine.
Pi-Pi Stacking: The aromatic furan and benzene rings can form favorable pi-pi stacking or pi-cation interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.
The table below summarizes hypothetical key interactions between the ligand and protein residues, which are typically identified through these computational methods.
| Interaction Type | Ligand Moiety | Potential Interacting Residue |
| Hydrogen Bond (Donor) | Aniline -NH2 | Aspartate (Asp) |
| Hydrogen Bond (Acceptor) | Furan Oxygen | Serine (Ser) |
| Hydrophobic | Chlorobenzene Ring | Leucine (Leu), Valine (Val) |
| Pi-Pi Stacking | Furan Ring | Phenylalanine (Phe) |
This interactive table details the potential types of non-covalent interactions between different parts of the this compound molecule and specific amino acid residues within a protein's binding pocket.
Conformational Preferences and Their Influence on Molecular Recognition
Computational methods, such as conformational analysis and potential energy surface scans, are used to determine the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum, in water, or within a binding site). The "bioactive conformation"—the shape the molecule adopts when bound to its target—may not be its lowest energy state in solution. Understanding the energy required to adopt this bioactive conformation is crucial for predicting binding affinity. Molecular dynamics simulations further elucidate how the ligand's conformation fluctuates within the binding pocket, which can influence the stability and duration of the interaction, thereby affecting molecular recognition and biological activity. nih.gov
Applications in Chemical Synthesis and Advanced Molecular Design
Role of 3-Chloro-4-(furan-2-ylmethoxy)aniline as a Versatile Synthetic Building Block
This compound is recognized as a versatile small molecule scaffold and a key building block in organic synthesis. biosynth.com Its structural features—an aromatic amine, an ether linkage, a furan (B31954) ring, and a chloro-substituent on the benzene (B151609) ring—provide multiple points for chemical modification, making it a valuable precursor for more complex molecules. The aniline (B41778) functional group is a potent nucleophile and a precursor for diazotization, enabling a wide range of transformations including amide bond formation, N-alkylation, N-arylation, and the construction of various nitrogen-containing heterocycles.
The utility of this compound is underscored by the well-documented roles of analogous structures in pharmaceutical development. For instance, similar substituted anilines are crucial intermediates in the synthesis of targeted therapies. 3-Chloro-4-(3-fluorobenzyloxy)aniline is a known intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor. pharmaffiliates.com Likewise, 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) is employed in the preparation of disubstituted (arylamino)quinolinecarbonitriles, which have been investigated as irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase for antitumor applications. chemicalbook.com These examples highlight a common synthetic strategy where the substituted aniline core serves as the foundational element upon which complex, biologically active molecules are built.
The presence of the furan ring adds another layer of synthetic versatility. Furans can participate in various reactions, including Diels-Alder cycloadditions, electrophilic substitutions, and metal-catalyzed cross-coupling reactions, allowing for the construction of intricate polycyclic systems. The chloro-substituent on the aniline ring also serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and influences the electronic properties and reactivity of the aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 763905-45-9 biosynth.com |
| Molecular Formula | C₁₁H₁₀ClNO₂ biosynth.com |
| Molecular Weight | 223.65 g/mol biosynth.com |
| Canonical SMILES | C1=COC(=C1)COC2=C(C=C(C=C2)N)Cl biosynth.com |
Rational Design and Synthesis of Complex Chemical Scaffolds and Heterocycles
The rational design of novel therapeutic agents often relies on the use of building blocks that can be readily incorporated into diverse molecular scaffolds. This compound is an exemplary reagent in this context, providing a platform for the synthesis of complex heterocycles, which are privileged structures in medicinal chemistry. The aniline moiety is a common starting point for the synthesis of numerous heterocyclic systems, including quinolines, quinazolines, benzodiazepines, and indoles.
The synthesis of such scaffolds typically involves the reaction of the aniline amine group with a suitable dielectrophilic partner. For example, condensation reactions with β-ketoesters (Conrad-Limpach synthesis) or malonic esters (Gould-Jacobs reaction) can yield quinoline (B57606) derivatives. The specific substitution pattern of this compound—with the bulky and electronically distinct furan-2-ylmethoxy group at the 4-position and the chloro group at the 3-position—can be exploited to direct the regioselectivity of these cyclization reactions and to impart specific physicochemical properties to the final molecule, such as modulating protein-ligand interactions or improving metabolic stability.
The broader class of meta-substituted anilines is recognized for its importance in accessing molecular frameworks that are otherwise difficult to synthesize due to the ortho-/para-directing nature of the amino group. beilstein-journals.orgnih.gov Synthetic strategies often involve multi-component reactions or benzannulation approaches to construct the desired aniline core. beilstein-journals.orgnih.gov The availability of this compound as a starting material simplifies this process, allowing chemists to focus on the subsequent elaboration of the molecule. The furan ring itself can be a precursor to other functionalities or can be part of a larger fused heterocyclic system, further expanding the range of accessible chemical structures.
Table 2: Potential Heterocyclic Scaffolds Derivable from this compound
| Heterocycle Class | General Synthetic Approach | Potential Application |
|---|---|---|
| Quinolines/Quinazolines | Condensation with β-dicarbonyl compounds or their equivalents, followed by cyclization. | Kinase inhibitors, Antitumor agents |
| Benzimidazoles | Reaction with carboxylic acids or aldehydes followed by cyclodehydration. | Antimicrobial, Antiviral agents |
| Phenothiazines | Reaction with sulfur and a catalyst (e.g., iodine) via Smiles rearrangement. | CNS-active agents |
| Acridines | Bernthsen acridine (B1665455) synthesis by condensation with a carboxylic acid and zinc chloride. | Intercalating agents, Dyes |
Review of Patent Literature Related to Synthetic Methodologies and Chemical Intermediate Roles
A review of patent literature reveals that while specific filings for this compound are not widespread, numerous patents protect the synthesis and use of structurally analogous chloro-anilines, highlighting the industrial importance of this class of compounds as key intermediates. The methodologies described in these patents for preparing similar molecules are directly relevant to the potential large-scale production of this compound.
A common and critical step in the synthesis of these anilines is the reduction of a corresponding nitro-aromatic precursor. For example, the synthesis of 3-chloro-4-methylaniline (B146341) is often achieved via the catalytic hydrogenation of 2-chloro-4-nitrotoluene. Chinese patent CN102786424A discloses a method using a bimetallic Pd-Fe/C catalyst, which achieves high conversion and selectivity. google.com Another patent, CN102701996A, describes a similar process starting from p-nitrotoluene, involving chlorination followed by catalytic hydrogenation. google.com These liquid-phase catalytic hydrogenation processes are presented as more environmentally sustainable alternatives to older chemical reduction methods that use reagents like iron powder or sodium sulfide. google.com
The synthesis of 3-chloro-4-(thiazol-2-ylmethoxy)aniline, an analogue of the title compound, is described in Chinese patent CN111499622. chemicalbook.com The final step involves the reduction of the nitro precursor using zinc powder and hydrogen gas under pressure. chemicalbook.com This method, along with catalytic hydrogenation using catalysts like Platinum on carbon (Pt/C) or Raney Nickel, represents a standard industrial approach for converting the nitro group to the essential aniline functionality. google.com
These patented methodologies underscore a general synthetic route applicable to this compound, which would proceed via two main steps:
Etherification: Nucleophilic substitution of the hydroxyl group of 3-chloro-4-nitrophenol (B188101) with 2-(chloromethyl)furan (B1296002) to form the precursor, 2-((2-chloro-4-nitrophenoxy)methyl)furan.
Reduction: Conversion of the nitro group of the precursor to an amine group via catalytic hydrogenation or chemical reduction to yield the final product.
The role of these compounds as crucial intermediates is the primary focus of the patent literature, protecting their synthesis as part of the broader intellectual property surrounding a final, often pharmaceutically active, molecule.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The chemical synthesis of aromatic amines and furan (B31954) derivatives is undergoing a significant transformation towards greener and more sustainable practices. Traditional multi-step syntheses for aniline (B41778) derivatives, often involving nitration followed by reduction, are being challenged by more direct and atom-economical methods like catalytic C-H amination and electrochemical synthesis. researchgate.netuva.nlbohrium.com These modern techniques reduce waste and often proceed under milder conditions. uva.nl
The furan moiety, a key structural component, is at the forefront of green chemistry, as it can be derived from biomass—a renewable feedstock. nih.govfrontiersin.org Research is focused on the catalytic conversion of carbohydrates into platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.commdpi.com The use of sustainable catalysts, such as zeolites and non-noble metals, is pivotal in these transformations, minimizing reliance on expensive and toxic reagents. nih.gov Future synthetic routes for 3-Chloro-4-(furan-2-ylmethoxy)aniline will likely integrate these sustainable approaches, combining direct amination strategies for the aniline core with biomass-derived furan components.
| Approach | Traditional Methods | Emerging Sustainable Methods | Key Advantages of Sustainable Methods |
|---|---|---|---|
| Aniline Synthesis | Multi-step nitration and reduction of arenes. researchgate.net | Direct C-H amination, electrochemical synthesis, catalytic C-H olefination. researchgate.netuva.nl | Higher atom economy, reduced waste, milder reaction conditions. |
| Furan Synthesis | Petroleum-based feedstocks. | Catalytic conversion of biomass (e.g., carbohydrates) using zeolites, non-noble metals. nih.govfrontiersin.org | Use of renewable resources, reduced environmental impact, lower cost catalysts. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
| AI/ML Model/Technique | Application in Chemical Design | Potential Impact on Derivatives of this compound |
|---|---|---|
| Generative Models (e.g., VAEs, GANs) | De novo design of novel molecular structures with desired features. nih.gov | Creation of new analogues with potentially improved binding affinity or selectivity. |
| Predictive Models (e.g., QSAR, Deep Neural Networks) | Prediction of biological activity, ADMET properties, and synthetic accessibility. springernature.com | Prioritization of synthetic targets, reducing the number of compounds that need to be physically synthesized and tested. |
| Retrosynthesis Algorithms | Prediction of viable synthetic routes for novel compounds. acm.org | Facilitating the efficient laboratory synthesis of promising new designs. |
Advanced Characterization of Transient Species and Reaction Intermediates
A deep understanding of a chemical reaction is contingent upon identifying the mechanism, which involves short-lived, high-energy reactive intermediates. lumenlearning.com These transient species, such as carbocations, radicals, or carbanions, exist for only fractions of a second and in very low concentrations, making their detection a significant challenge. lumenlearning.comnumberanalytics.com
| Technique | Principle | Information Gained |
|---|---|---|
| Low-Temperature NMR | Slowing down reaction rates at cryogenic temperatures to increase the lifetime of intermediates. ddugu.ac.in | Structural information and connectivity of transient species. nih.gov |
| Infrared Ion Spectroscopy | Measuring the vibrational spectra of mass-selected ions in the gas phase. nih.gov | Unambiguous structural identification of highly reactive intermediates like glycosyl cations. nih.gov |
| Pump-Probe Spectroscopy | Using ultrashort laser pulses to initiate a reaction and then probe the subsequent changes over time. | Real-time observation of the formation and decay of transient species. |
Computational Prediction of Novel Molecular Interactions and Binding Modes
Computational chemistry provides powerful tools to predict how a molecule will behave and interact with its environment at an atomic level. For derivatives of this compound, these methods can predict their binding modes with biological targets, such as enzymes or receptors, which is fundamental to rational drug design.
Molecular docking simulations can predict the preferred orientation of a molecule within a protein's binding site, while molecular dynamics (MD) simulations can model its behavior over time, providing insights into the stability of the complex. nih.gov Furthermore, quantum mechanics-based methods like Density Functional Theory (DFT) can be used to study reaction mechanisms and the electronic properties of molecules, helping to rationalize experimental outcomes and guide the design of more potent compounds. researchgate.netresearchgate.net These computational approaches can also elucidate the nature of non-covalent interactions, such as hydrogen bonds and stacking interactions, which are critical for molecular recognition and binding affinity. nih.govaip.org
| Computational Method | Primary Application | Specific Insights Provided |
|---|---|---|
| Molecular Docking | Predicting the binding pose of a small molecule to a macromolecular target. nih.gov | Identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts) and initial estimation of binding affinity. |
| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. nih.gov | Assessment of binding stability, conformational changes, and the role of solvent. |
| Density Functional Theory (DFT) | Calculating the electronic structure of molecules. researchgate.netresearchgate.net | Understanding reaction mechanisms, predicting spectroscopic properties, and analyzing molecular orbitals. |
| MM-PBSA/GBSA | Calculating binding free energies from MD simulations. nih.gov | More accurate estimation of binding affinity compared to docking scores. |
Q & A
Q. What are the established synthetic methodologies for preparing 3-Chloro-4-(furan-2-ylmethoxy)aniline, and how do reaction parameters affect yield?
- Methodological Answer : The synthesis of this compound involves key strategies such as Suzuki-Miyaura coupling (palladium catalysts, aryl halides, and boronic acids), nucleophilic aromatic substitution (using K₂CO₃ in solvents like DMF at 80°C), and reduction of nitro precursors (e.g., Pt/C with H₂ gas). Reaction parameters such as catalyst choice, solvent polarity, and temperature critically influence yield and purity. For example, Pd-catalyzed coupling avoids side reactions in halogen-rich environments, while controlled reduction minimizes over-reduction .
| Synthetic Method | Key Reagents/Conditions | Reference |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, base, DMF, reflux | |
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | |
| Nitro Group Reduction | Pt/C, H₂ gas, room temperature |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms substituent positions and purity, while Mass Spectrometry (MS) validates molecular weight. X-ray crystallography (using software like SHELX) resolves 3D configurations, particularly for derivatives with complex substitution patterns. For example, crystallographic data from related aniline derivatives highlight the planar geometry of the aromatic ring and bond angles critical for reactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the furan-2-ylmethoxy group in modulating biological activity?
- Methodological Answer : SAR studies compare derivatives with varying substituents (e.g., dichlorophenoxy, trifluoromethylphenoxy) to isolate the furan group’s contributions. Computational docking and enzyme inhibition assays reveal that the furan-2-ylmethoxy group enhances π-π stacking with hydrophobic enzyme pockets, improving binding affinity. For instance, analogs with bulkier substituents show reduced activity due to steric hindrance, while electron-withdrawing groups (e.g., Cl) stabilize charge-transfer interactions .
| Substituent | Biological Activity | Reference |
|---|---|---|
| Furan-2-ylmethoxy | Enzyme inhibition, anticancer | |
| Dichlorophenoxy | Enhanced binding affinity | |
| Trifluoromethylphenoxy | Improved pharmacokinetics |
Q. What experimental approaches resolve discrepancies in reported enzyme inhibition data for this compound derivatives?
- Methodological Answer : Discrepancies arise from assay variability (e.g., pH, enzyme isoforms) or impurities. Solutions include:
- Standardized protocols : Fixed substrate concentrations and incubation times.
- High-purity synthesis : Chromatographic purification (HPLC) to eliminate byproducts.
- Computational validation : Molecular dynamics simulations to verify binding modes. For example, conflicting IC₅₀ values for cytochrome P450 inhibition were resolved by correlating in vitro data with in silico docking results .
Q. What in silico and in vitro strategies are optimal for predicting and validating the pharmacokinetic properties of this compound?
- Methodological Answer :
- In silico : Tools like SwissADME predict solubility, permeability, and metabolic stability. The furan group’s moderate LogP (~2.5) suggests balanced lipophilicity for membrane penetration.
- In vitro : Caco-2 cell assays measure intestinal absorption, while microsomal stability tests assess hepatic metabolism. For instance, derivatives with electron-donating groups (e.g., methoxy) show prolonged half-lives in liver microsomes due to reduced oxidative metabolism .
Q. How do competing reaction pathways during synthesis impact product distribution, and how can they be controlled?
- Methodological Answer : Competing pathways (e.g., over-halogenation or polymerization) are mitigated by:
- Protecting groups : Temporarily blocking reactive sites (e.g., NH₂) during coupling steps.
- Catalyst optimization : Pd(PPh₃)₄ suppresses β-hydride elimination in Suzuki-Miyaura reactions.
- Low-temperature quenching : Halting reactions before byproduct formation. For example, reducing nitro intermediates at 0°C prevents undesired reduction of the furan ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
